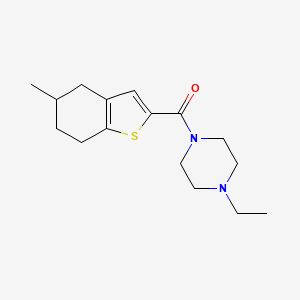![molecular formula C15H15NO2S B5235582 [2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B5235582.png)
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate is an organosulfur compound with a unique structure that combines a phenylsulfanyl group with a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate typically involves the reaction of 2-(phenylsulfanylmethyl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate moiety to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of [2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form covalent bonds with active sites, inhibiting enzyme activity. The carbamate moiety can also interact with proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(phenylthio)methyl]phenyl methylcarbamate
- [2-(phenylsulfanyl)phenyl] N-methylcarbamate
- [2-(phenylsulfanyl)ethyl] N-methylcarbamate
Uniqueness
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate is unique due to the presence of both phenylsulfanyl and carbamate groups in its structure. This combination allows for diverse reactivity and applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-16-15(17)18-14-10-6-5-7-12(14)11-19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZXRTCJTAZHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5235501.png)
![4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid](/img/structure/B5235504.png)
![N'-(2-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide](/img/structure/B5235517.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B5235518.png)

![METHYL 3-{[(3,5-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B5235542.png)
![N-(naphthalen-1-ylmethyl)-5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5235545.png)
![(2-bromo-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5235549.png)
![N'-[2-(2-bromo-4-methylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B5235557.png)
![5-[[3-Chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5235561.png)

![3,4,5,6-Tetrachloro-11-phenylmethoxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione](/img/structure/B5235578.png)

![2-(3,4-dimethoxyphenyl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5235592.png)
